molecular formula C21H21N3O4 B2675168 6-benzyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 56876-02-9

6-benzyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2675168
CAS No.: 56876-02-9
M. Wt: 379.416
InChI Key: KEHXQFCHRVTIOL-UHFFFAOYSA-N
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Description

The compound “6-benzyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a derivative of pyrimidine . Pyrimidine compounds have been found to have various chemical and biological applications, especially as antimicrobial agents .

Scientific Research Applications

Antithrombotic Applications

A representative compound, synthesized through thermal fusion of enamine with ureas, displayed favorable cerebral and peripheral antithrombotic effects. The study elaborated on the synthesis routes and structural elucidation of these compounds, highlighting their potential in antithrombotic medication development (Furrer, Wágner, & Fehlhaber, 1994).

Molecular Structure and Dimerization

Research into isomeric compounds similar in structure revealed insights into molecular interactions and dimerization. The studies found variations in how these compounds crystallize and interact at the molecular level, contributing to a deeper understanding of their chemical behaviors (Avasthi et al., 2002).

Novel Synthesis Methods

Efficient synthesis methods for related pyrimidine derivatives were developed, including a three-component, one-pot synthesis that offers a streamlined approach to creating these compounds. This research opens new pathways for the synthesis of similar molecules, potentially useful in various medicinal and chemical applications (Bazgir et al., 2008).

Antitumor Activity

One study focused on the synthesis of a compound with significant activity against the Walker 256 carcinosarcoma in rats, illustrating the potential of these molecules in developing new antitumor medications (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Mechanistic Investigations

Research has also been conducted on labeled derivatives for mechanistic investigations, offering valuable tools for understanding the underlying processes and interactions at play in chemical reactions involving these compounds (Sako, Yaekura, Oda, & Hirota, 2000).

Properties

IUPAC Name

6-benzyl-4-(3,4-dimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-16-9-8-14(10-17(16)28-2)19-18-15(22-21(26)23-19)12-24(20(18)25)11-13-6-4-3-5-7-13/h3-10,19H,11-12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHXQFCHRVTIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CC=C4)NC(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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